![molecular formula C8H10ClN5 B11715697 4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride](/img/structure/B11715697.png)
4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2H-1,2,3,4-テトラゾール-5-イル)メチル]アニリン塩酸塩は、テトラゾール誘導体のクラスに属する化学化合物です。テトラゾールは、その多様な生物活性で知られており、カルボン酸を模倣する能力を持つことから、医薬品化学で広く使用されています。
準備方法
合成経路と反応条件
4-[(2H-1,2,3,4-テトラゾール-5-イル)メチル]アニリン塩酸塩の合成は、通常、4-クロロメチルアニリンとアジ化ナトリウムを反応させてテトラゾール環を形成することによって行われます。この反応は、ジメチルホルムアミド(DMF)などの適切な溶媒の存在下で行われ、テトラゾール環の形成を促進するために加熱が必要です。 生成された生成物は、次に塩酸で処理されて塩酸塩が得られます .
工業的生産方法
この化合物の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高圧反応器と連続フローシステムの使用が含まれ、効率的で一貫性のある生産が保証されます。 反応条件の監視と制御のための自動システムの使用も、製品の品質と収率を維持するために、工業現場で一般的です .
化学反応の分析
反応の種類
4-[(2H-1,2,3,4-テトラゾール-5-イル)メチル]アニリン塩酸塩は、次を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するニトロ誘導体を形成するように酸化することができます。
還元: 還元反応は、ニトロ誘導体をアミン形に戻すことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、ニトロ誘導体、還元されたアミン形、およびさまざまな置換テトラゾール誘導体が含まれます .
科学研究への応用
4-[(2H-1,2,3,4-テトラゾール-5-イル)メチル]アニリン塩酸塩は、幅広い科学研究への応用を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な抗菌性、抗真菌性、および抗がん性について調査されています。
医学: さまざまな生物学的標的に対する相互作用能力のために、潜在的な薬物候補として探求されています。
科学的研究の応用
4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the development of new materials with unique properties.
作用機序
4-[(2H-1,2,3,4-テトラゾール-5-イル)メチル]アニリン塩酸塩の作用機序は、生物系における特定の分子標的との相互作用に関与しています。テトラゾール環は、酵素や受容体と水素結合やその他の非共有結合相互作用を形成することができ、それらの活性の調節につながります。 この相互作用は、細菌の増殖阻害やがん細胞のアポトーシス誘導など、さまざまな生物学的効果をもたらす可能性があります .
類似化合物との比較
類似化合物
- 4-[(2H-1,2,3,4-テトラゾール-5-イル)メチル]安息香酸
- 4-[(2H-1,2,3,4-テトラゾール-5-イル)メチル]フェノール
- 4-[(2H-1,2,3,4-テトラゾール-5-イル)メチル]ベンズアミド
ユニークさ
4-[(2H-1,2,3,4-テトラゾール-5-イル)メチル]アニリン塩酸塩は、その特定の置換パターンによりユニークであり、これは明確な化学的および生物学的特性を付与します。 アニリン基の存在により、さらなる官能化と誘導化が可能になり、さまざまな用途に適した汎用性の高い化合物となります .
特性
分子式 |
C8H10ClN5 |
|---|---|
分子量 |
211.65 g/mol |
IUPAC名 |
4-(2H-tetrazol-5-ylmethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H9N5.ClH/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8;/h1-4H,5,9H2,(H,10,11,12,13);1H |
InChIキー |
WOEQPSMZLLEDBB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=NNN=N2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


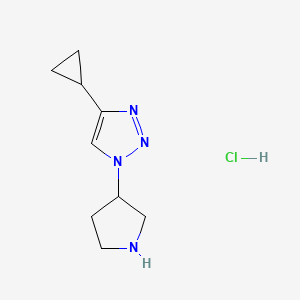
![[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol](/img/structure/B11715617.png)
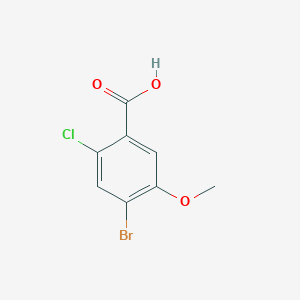
![benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate](/img/structure/B11715632.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B11715641.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11715652.png)
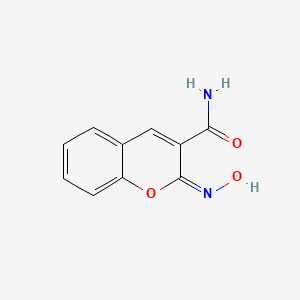
![Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone](/img/structure/B11715654.png)
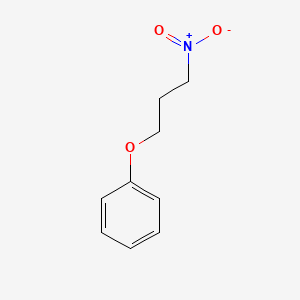
![2,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11715674.png)
![{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol](/img/structure/B11715683.png)
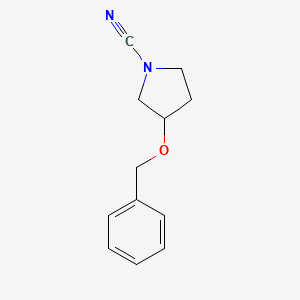
![2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline](/img/structure/B11715706.png)
